3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid
Description
3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound features a benzyl group attached to the triazole ring, which is further connected to a benzoic acid moiety through a thioether linkage. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(22)14-8-4-7-13(9-14)11-23-17-18-15(19-20-17)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCZPCDYRVSEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)SCC3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of acyl hydrazides with alkyl 2-alkoxy-2-iminoacetates.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Thioether Linkage Formation: The thioether linkage is formed by reacting the benzylated triazole with a thiol compound.
Attachment to Benzoic Acid: Finally, the benzoic acid moiety is introduced through an esterification reaction, followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks and coordination polymers, which have applications in catalysis and material science.
Biological Studies: The compound is used in biological studies to investigate its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of fungal enzymes, thereby exhibiting antifungal properties . The benzyl group and thioether linkage enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid can be compared with other triazole derivatives, such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
